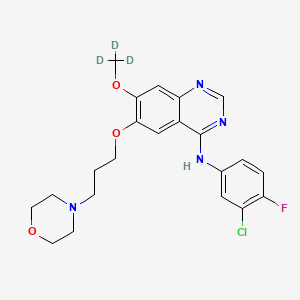

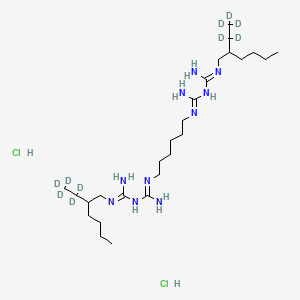

Gefitinib-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

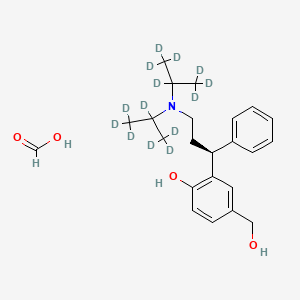

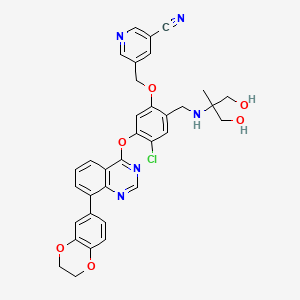

Gefitinib-d3 is a deuterated form of gefitinib, a tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification aims to improve the drug’s efficacy and reduce its side effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of gefitinib-d3 involves the incorporation of deuterium atoms into the gefitinib molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. Another approach is the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuterium incorporation. The final product undergoes rigorous quality control to ensure its purity and efficacy.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Gefitinib-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Umfasst die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Umfasst den Ersatz eines Atoms oder einer Gruppe durch ein anderes, häufig unter Verwendung nukleophiler oder elektrophiler Reagenzien.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter kontrollierten Temperaturen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Nukleophile wie Halogenide oder Elektrophile wie Alkylierungsmittel unter geeigneten Lösungsmittelbedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deuterierten Analoga mit veränderten funktionellen Gruppen führen kann.

Wissenschaftliche Forschungsanwendungen

Gefitinib-d3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzstandard in der analytischen Chemie verwendet, um die Stoffwechselwege und Abbauprodukte von Gefitinib zu untersuchen.

Biologie: Wird in der Zell- und Molekularbiologieforschung eingesetzt, um die Auswirkungen der Deuteriumsubstitution auf zelluläre Prozesse zu untersuchen.

Medizin: Wird in pharmakokinetischen und pharmakodynamischen Studien verwendet, um die verbesserte Wirksamkeit und die reduzierten Nebenwirkungen von deuterierten Arzneimitteln zu bewerten.

Industrie: Wird bei der Entwicklung neuer Arzneimittelformulierungen und -verabreichungssysteme angewendet, um das therapeutische Potenzial von Gefitinib zu verbessern.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die epidermale Wachstumsfaktor-Rezeptor (EGFR)-Tyrosinkinase hemmt. Diese Hemmung blockiert die nachgeschalteten Signalwege, die an Zellproliferation und -überleben beteiligt sind. Die molekularen Zielstrukturen umfassen die ATP-Bindungsstelle des EGFR, die die Phosphorylierung und Aktivierung des Rezeptors verhindert. Dies führt zur Unterdrückung des Tumorwachstums und induziert Apoptose in Krebszellen.

Ähnliche Verbindungen:

Erlotinib: Ein weiterer EGFR-Tyrosinkinaseinhibitor, der zur Behandlung von NSCLC eingesetzt wird. Er hat einen ähnlichen Wirkmechanismus, unterscheidet sich jedoch in seiner chemischen Struktur und seinen pharmakokinetischen Eigenschaften.

Afatinib: Ein irreversibler EGFR-Inhibitor, der mehrere Mitglieder der ErbB-Familie angreift. Es wird in Fällen eingesetzt, in denen eine Resistenz gegen Inhibitoren der ersten Generation wie Gefitinib auftritt.

Osimertinib: Ein EGFR-Inhibitor der dritten Generation, der zur Überwindung von Resistenzmutationen entwickelt wurde. Es hat ein breiteres Wirkungsspektrum im Vergleich zu Gefitinib.

Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seiner Deuteriumsubstitution, die seine metabolische Stabilität verbessert und die Bildung toxischer Metaboliten reduziert. Diese Modifikation kann zu verbesserten therapeutischen Ergebnissen und einem besseren Sicherheitsprofil im Vergleich zu nicht-deuteriertem Gefitinib und anderen ähnlichen Verbindungen führen.

Wirkmechanismus

Gefitinib-d3 exerts its effects by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition blocks the downstream signaling pathways involved in cell proliferation and survival. The molecular targets include the ATP-binding site of the EGFR, which prevents the phosphorylation and activation of the receptor. This leads to the suppression of tumor growth and induces apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Erlotinib: Another EGFR tyrosine kinase inhibitor used in the treatment of NSCLC. It has a similar mechanism of action but differs in its chemical structure and pharmacokinetic properties.

Afatinib: An irreversible EGFR inhibitor that targets multiple members of the ErbB family. It is used in cases where resistance to first-generation inhibitors like gefitinib occurs.

Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations. It has a broader spectrum of activity compared to gefitinib.

Uniqueness of Gefitinib-d3: this compound’s uniqueness lies in its deuterium substitution, which enhances its metabolic stability and reduces the formation of toxic metabolites. This modification can lead to improved therapeutic outcomes and a better safety profile compared to non-deuterated gefitinib and other similar compounds.

Eigenschaften

Molekularformel |

C22H24ClFN4O3 |

|---|---|

Molekulargewicht |

449.9 g/mol |

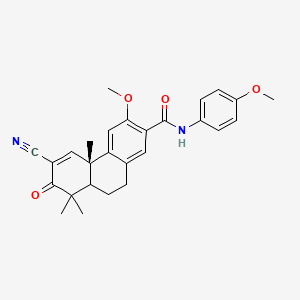

IUPAC-Name |

N-(3-chloro-4-fluorophenyl)-6-(3-morpholin-4-ylpropoxy)-7-(trideuteriomethoxy)quinazolin-4-amine |

InChI |

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i1D3 |

InChI-Schlüssel |

XGALLCVXEZPNRQ-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |

Kanonische SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-[[5-(2-Methoxyethoxy)-2-pyrazinyl]thio]-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide-d3](/img/structure/B12420331.png)

![4-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B12420347.png)